2-Chloro-3,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3,6-difluorobenzenesulfonamide can be synthesized by reacting 2,6-difluorobenzenesulfonyl chloride with ammonium hydroxide . The reaction typically involves the use of 29% ammonium hydroxide under controlled conditions to ensure the formation of the desired sulfonamide product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.
Complex Formation: It forms complexes with enzymes such as human carbonic anhydrase II.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include ammonium hydroxide for its synthesis and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while complex formation with enzymes results in enzyme-inhibitor complexes.
Scientific Research Applications
2-Chloro-3,6-difluorobenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it forms complexes with human carbonic anhydrase II, inhibiting the enzyme’s activity . This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing the enzyme from catalyzing its normal reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonamide: A closely related compound that also forms complexes with human carbonic anhydrase II.
3-Chloro-2,6-difluorobenzenesulfonamide:
Uniqueness
2-Chloro-3,6-difluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which influence its reactivity and interactions with other molecules. This combination of substituents provides distinct chemical properties that differentiate it from other benzenesulfonamides.
Properties
Molecular Formula |
C6H4ClF2NO2S |
---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
2-chloro-3,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-5-3(8)1-2-4(9)6(5)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
WMISJSUWTSFELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.